

Technical Guide: Natural Occurrence, Biosynthesis, and Authentication of Phenethyl Phenylacetate

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Compound of Interest

Compound Name: *Phenethyl phenylacetate*

CAS No.: 102-20-5

Cat. No.: B1680302

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Executive Summary

Phenethyl phenylacetate (PEPA; CAS 102-20-5) represents a critical intersection between plant secondary metabolism and industrial synthesis. While valued for its deep, balsamic, and rose-honey olfactory profile, its status as a "natural" compound is frequently contested due to its low abundance in botanical sources compared to its widespread availability as a synthetic additive.

This guide provides a rigorous examination of the endogenous production of PEPA in specific plant matrices, delineates the biosynthetic pathways governing its formation, and establishes a self-validating analytical protocol for distinguishing natural occurrence from petrochemical adulteration.

Chemical Identity and Physicochemical Profile[1][2] [3][4][5][6]

Before analyzing occurrence, we must establish the physicochemical constraints that dictate extraction and detection. PEPA is an ester formed by the condensation of 2-phenylethanol (2-PE) and phenylacetic acid (PAA).

Property	Specification	Implication for Analysis
IUPAC Name	2-Phenylethyl 2-phenylacetate	Target analyte for spectral libraries.
Molecular Formula	C ₁₆ H ₁₆ O ₂	MW = 240.30 g/mol ; distinct molecular ion.
Boiling Point	325°C	Requires high-temperature GC columns (e.g., Wax/Polar).
LogP	3.93	Highly lipophilic; requires non-polar solvent extraction (Hexane/EtOAc).
Odor Threshold	Low (ppb range)	Trace detection requires pre-concentration (SPME/SBSE).

Botanical Occurrence: The Adulteration Paradox

The "Adulteration Paradox" in PEPA research refers to the inverse correlation often observed between claimed natural abundance and genuine botanical data. While PEPA is endogenously produced by specific angiosperms, concentrations exceeding trace levels (>1.0%) in essential oils are statistically indicative of synthetic adulteration or solvent residue accumulation.

Validated Natural Sources[3]

Botanical Source	Part Used	Concentration Range	Notes
Rosa damascena (Damask Rose)	Flower	Trace – 0.5%	Often lost in steam distillation due to hydrolysis; higher in Absolutes.
Michelia champaca (Champaca)	Flower	0.2% – 0.5%	A primary marker for authentic Champaca absolute.
Narcissus poeticus	Flower	Trace	Co-occurs with high levels of benzyl acetate.
Lecythis usitata	Flower	~0.10%	Rare Amazonian occurrence.

Technical Insight: In *Rosa damascena*, the precursors (2-PE and PAA) are abundant. However, the esterification equilibrium in aqueous plant tissue favors hydrolysis. Therefore, PEPA is more commonly found in concretes and absolutes (solvent extraction) than in essential oils (steam distillation), where the heat and water promote hydrolysis back to the acid and alcohol.

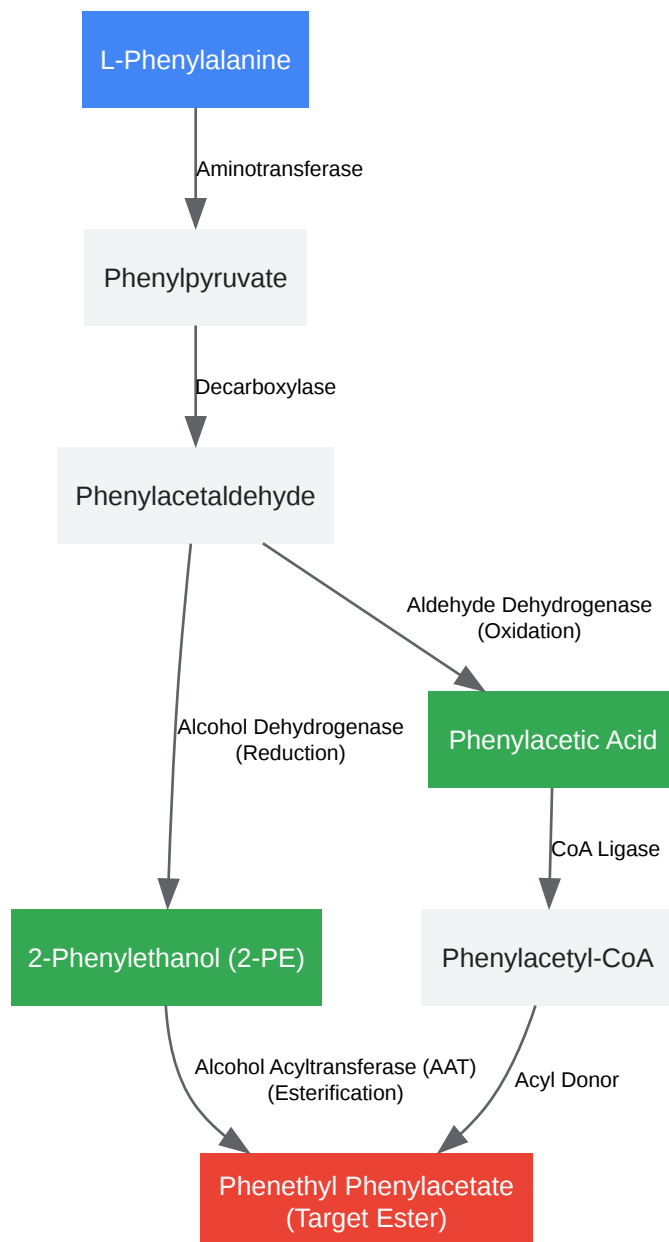
Biosynthetic Pathway: The Shikimate Convergence

The biosynthesis of PEPA is a downstream extension of the Shikimate pathway, specifically branching from L-Phenylalanine metabolism. Understanding this pathway is crucial for metabolic engineering and distinguishing "fermentation-derived" natural PEPA from botanical extracts.

Mechanism of Action[7][8][9]

- **Precursor Formation:** L-Phenylalanine is converted to 2-Phenylethanol (via the Ehrlich pathway) and Phenylacetic acid (via oxidation of phenylacetaldehyde or phenylpyruvate).
- **Esterification:** The final step is catalyzed by an Alcohol Acyltransferase (AAT). This enzyme transfers the acyl group from Phenylacetyl-CoA to 2-Phenylethanol.

Pathway Visualization[10]



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Caption: Biosynthetic convergence of the Ehrlich pathway derivatives leading to **Phenethyl Phenylacetate** formation via Alcohol Acyltransferase.[1]

Analytical Validation Protocol

To validate the presence of PEPA and confirm its natural origin, a single-method approach is insufficient. The following protocol integrates High-Resolution Gas Chromatography (HRGC)

with Isotope Ratio Mass Spectrometry (IRMS).

Phase 1: Extraction & Pre-concentration

- Method: Headspace Solid-Phase Microextraction (HS-SPME) is superior to solvent extraction for minimizing non-volatile matrix interference.
- Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This tri-phase fiber covers the polarity range of the ester and its precursors.
- Parameters: Incubation at 50°C for 30 min; desorption at 250°C.

Phase 2: Chromatographic Separation (GC-MS)

- Column: DB-WAX or ZB-WAX (Polyethylene glycol).
 - Rationale: PEPA is polar; non-polar columns (DB-5) may cause co-elution with sesquiterpenes common in essential oils.
- Oven Program: 60°C (2 min) -> 5°C/min -> 240°C (10 min).
- Target Ions (SIM Mode):
 - Quantifier: m/z 104 (Styrene fragment, highly characteristic).
 - Qualifiers: m/z 91 (Tropylium ion), m/z 65, m/z 240 (Molecular ion).

Phase 3: Authentication (The "Trust" Step)

Differentiation between Natural (plant/fermentation) and Synthetic (petrochemical) PEPA requires Carbon-14 or Carbon-13 analysis.

- Technique: GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry).
- Logic:
 - Synthetic (Petrochemical): Derived from benzene/toluene.

values typically -27‰ to -32‰. Depleted in

(radiocarbon dead).

- Natural (C3 Plant):

values -25‰ to -29‰.

- Natural (C4 Plant/Fermentation): If derived from corn/cane sugar fermentation,

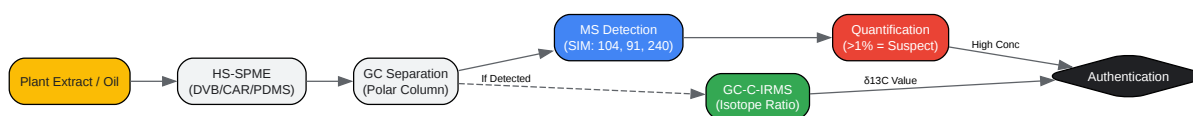
values are -10‰ to -16‰.

- Decision Rule: If

is between -27‰ and -30‰, radiocarbon (

) analysis is required to confirm "modern" carbon vs. fossil carbon.

Analytical Workflow Diagram



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Caption: Integrated analytical workflow for quantification and authentication of **Phenethyl Phenylacetate**.

Regulatory & Safety Context

For drug development and flavor applications, regulatory status dictates usability.

- FEMA Number: 2866[1][2]
- JECFA Number: 999[2]
- EU Flavis: 09.707[1][2]

- Safety: Generally Recognized As Safe (GRAS).
- Metabolism: Rapidly hydrolyzed in vivo by carboxylesterases to Phenylacetic acid (excreted as phenylacetylglutamine) and 2-Phenylethanol (oxidized to PAA or conjugated).

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